molecular formula C4H5N3O B154060 1H-Imidazole-2-carboxaldehyde oxime CAS No. 127020-07-9

1H-Imidazole-2-carboxaldehyde oxime

Cat. No.: B154060
CAS No.: 127020-07-9
M. Wt: 111.1 g/mol
InChI Key: JPESKFORYZDEAF-UHFFFAOYSA-N
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Description

1H-Imidazole-2-carboxaldehyde oxime is a heterocyclic compound with the molecular formula C4H5N3O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-carboxaldehyde oxime can be synthesized through various methods. One common approach involves the reaction of 1H-imidazole-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding the desired oxime product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-2-carboxaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Imidazole-2-carboxaldehyde oxime has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.

Comparison with Similar Compounds

    1H-Imidazole-2-carboxaldehyde: Similar structure but lacks the oxime group.

    2-Imidazolecarboxaldehyde: Another derivative of imidazole with a formyl group at the 2-position.

    1-Methyl-2-imidazolecarboxaldehyde: A methylated derivative with similar reactivity.

Uniqueness: 1H-Imidazole-2-carboxaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(NE)-N-(1H-imidazol-2-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c8-7-3-4-5-1-2-6-4/h1-3,8H,(H,5,6)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKWQRUCZNBSDY-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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